Product packaging for Furan, tetrahydro-2-(phenylsulfonyl)-(Cat. No.:CAS No. 120346-80-7)

Furan, tetrahydro-2-(phenylsulfonyl)-

Cat. No.: B3394319
CAS No.: 120346-80-7
M. Wt: 212.27 g/mol
InChI Key: GWLAITQPVMLMTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Tetrahydrofuran (B95107) and Sulfone Motifs in Synthetic Chemistry

The tetrahydrofuran (THF) ring is a prevalent structural motif found in a vast number of natural products and biologically active molecules, including lignans, polyether ionophores, and annonaceous acetogenins, which exhibit a diverse range of biological activities such as antitumor, antimicrobial, and antimalarial properties. nih.gov Beyond its presence in natural products, THF is a widely used and versatile polar aprotic solvent in chemical synthesis, valued for its ability to dissolve a broad range of compounds and its role as a reaction medium in processes like Grignard and hydroboration reactions. chemsynthesis.compharmaguideline.comorganic-chemistry.org

The sulfone functional group is another cornerstone of modern organic synthesis. acs.org Sulfones are recognized for their ability to act as versatile synthons for the construction of carbon-carbon bonds. nih.gov The strong electron-withdrawing nature of the sulfonyl group acidifies the adjacent C-H bonds, facilitating deprotonation and subsequent reaction with electrophiles. Furthermore, the sulfonyl group can serve as an excellent leaving group in nucleophilic substitution and elimination reactions, and it can be used as a protecting group that can be selectively removed under specific conditions. acs.org The presence of a sulfone can also influence a molecule's physical and chemical properties, including its stability and reactivity. acs.org

Role of Furan (B31954), tetrahydro-2-(phenylsulfonyl)- as a Versatile Synthetic Intermediate

"Furan, tetrahydro-2-(phenylsulfonyl)-" combines the key features of both the tetrahydrofuran ring and the sulfone group, creating a powerful synthetic intermediate. The phenylsulfonyl group at the anomeric position of the THF ring renders this position highly activated for nucleophilic substitution. This feature is particularly valuable in the synthesis of C-glycosides, which are important analogues of naturally occurring O-glycosides with enhanced metabolic stability.

The phenylsulfonyl group can be displaced by a variety of carbon and heteroatom nucleophiles, allowing for the introduction of diverse functionalities at the 2-position of the tetrahydrofuran ring. While extensive literature specifically on "Furan, tetrahydro-2-(phenylsulfonyl)-" is not widespread, the reactivity of analogous α-sulfonyl cyclic ethers is well-documented. For instance, the formation of sulfonyl-substituted oxacycles can be achieved through the intramolecular reaction of sulfone-stabilized carbanions with peroxides. acs.org

The utility of such intermediates is prominently demonstrated in the synthesis of C-glycosides, where glycosyl sulfones are established precursors. dntb.gov.uarsc.org The general strategy involves the reaction of a glycosyl sulfone with an organometallic reagent or other carbon nucleophile, leading to the formation of a C-C bond at the anomeric center. This approach has been a cornerstone in the synthesis of many complex natural products and their analogues. nih.gov

Table 1: Potential Synthetic Transformations of Furan, tetrahydro-2-(phenylsulfonyl)-

Reaction TypeNucleophile/ReagentProduct TypeSignificance
Nucleophilic SubstitutionGrignard Reagents (R-MgX)2-Alkyl/Aryl-tetrahydrofuransC-C bond formation
Nucleophilic SubstitutionOrganolithium Reagents (R-Li)2-Alkyl/Aryl-tetrahydrofuransAccess to complex scaffolds
Nucleophilic SubstitutionEnolates2-(Ketoalkyl)-tetrahydrofuransIntroduction of carbonyl functionality
Nucleophilic SubstitutionCyanide (CN-)2-Cyano-tetrahydrofuranPrecursor for acids, amides, amines
Reductive DesulfonylationSamarium Iodide (SmI2)TetrahydrofuranRemoval of the activating group

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O3S B3394319 Furan, tetrahydro-2-(phenylsulfonyl)- CAS No. 120346-80-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(benzenesulfonyl)oxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c11-14(12,10-7-4-8-13-10)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLAITQPVMLMTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451296
Record name Furan, tetrahydro-2-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120346-80-7
Record name Furan, tetrahydro-2-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Furan, Tetrahydro 2 Phenylsulfonyl and Its Derivatives

Radical-Mediated Approaches to Tetrahydrofuran (B95107) Ring Construction

Radical reactions offer a powerful and versatile toolkit for the synthesis of the tetrahydrofuran skeleton. These methods often proceed under mild conditions and exhibit high functional group tolerance, making them suitable for complex molecule synthesis.

Diastereoselective Radical Cyclization for Substituted Tetrahydrofurans

The cyclization of radical intermediates is a cornerstone in the synthesis of substituted tetrahydrofurans. The stereochemical outcome of these reactions is often predictable and can be controlled to favor specific diastereomers. The 5-exo cyclization pathway is generally favored over the 6-endo pathway due to more favorable orbital overlap in the chair-like transition state. wikipedia.org This kinetic preference allows for the reliable formation of five-membered rings. wikipedia.orgnih.gov

The diastereoselectivity in these cyclizations can often be rationalized by the Beckwith-Houk transition state model, which suggests that substituents prefer to occupy pseudoequatorial positions to minimize steric strain, leading to the formation of trans-substituted products in many cases. nih.govnih.gov

Lewis acids have been shown to significantly influence the diastereoselectivity of radical cyclization reactions leading to tetrahydrofurans. nih.gov Their coordination to oxygen atoms in the substrate can alter the conformational preferences of the transition state, thereby enhancing the stereochemical control. For instance, the addition of Lewis acids to reactions can dramatically shift the diastereomeric ratio (dr) of the products. nih.gov

In the context of three-component reactions for synthesizing tetrahydrofuran derivatives, certain metal salts acting as Lewis acids, such as cobalt(II) and nickel(II) tetrafluoroborates, have proven effective. acs.orgnih.gov They not only promote the desired reaction pathway but also suppress the formation of side products like 1,3-dioxolanes, leading to high yields and excellent diastereoselectivities, often exceeding 99:1 dr. acs.orgnih.gov The Lewis acid is believed to influence the facial selectivity of the reaction by coordinating to the reactants, directing the approach of the radical to a specific face of the molecule. acs.orgnih.gov

Table 1: Effect of Lewis Acids on a Three-Component Tetrahydrofuran Synthesis nih.gov

Lewis Acid (mol %)Yield (%)Diastereoselectivity (dr)
None--
Co(BF₄)₂·6H₂O (10-30)High93:7 to 99:1
Ni(BF₄)₂·6H₂O (10-30)High93:7 to 99:1
AgBF₄ (10-30)High93:7 to 99:1

Data illustrates the effectiveness of various metal tetrafluoroborates in promoting high yield and diastereoselectivity.

In the formation of bicyclic systems containing a tetrahydrofuran ring, the regioselectivity of the radical cyclization, specifically the competition between exo and endo pathways, is a critical factor. wikipedia.org Generally, 5-exo cyclizations are kinetically favored over 6-endo cyclizations for forming five-membered rings. wikipedia.orgnih.gov However, this selectivity can be influenced and even reversed by substrate structure and reaction conditions. nih.gov

For the synthesis of fused bicyclic tetrahydrofurans, tandem radical cyclization reactions have been employed. nih.gov For example, a 5-exo-dig cyclization can be followed by a subsequent cyclization to construct the bicyclic framework. nih.gov The stereoselectivity of these cascade reactions is often high, leading to the formation of a single diastereomer. nih.govnih.gov The control of enantioselectivity in such radical cascades is a significant challenge, though recent advances using metalloradical catalysis with chiral ligands have shown promise in controlling both diastereoselectivity and enantioselectivity. nih.gov Strategies to favor the thermodynamically more stable but kinetically slower 6-endo product often involve slowing down the subsequent steps, allowing for a reversible initial 5-exo cyclization followed by rearrangement to the six-membered ring. nih.gov

Group-Transfer Cyclization of Organochalcogen Compounds

Group-transfer cyclization involving organochalcogen compounds, particularly those containing selenium and tellurium, provides an effective route to functionalized tetrahydrofurans. nih.govresearchgate.net This method typically involves the photolysis or microwave-assisted reaction of β-(allyloxy)alkyl aryl tellurides or selenides. nih.govresearchgate.net The reaction proceeds via a 5-exo cyclization, transferring the arylchalcogen group to the newly formed ring. nih.gov

These reactions often show a preference for the formation of trans-2,4-disubstituted tetrahydrofurans, which is rationalized by a chair-like transition state where the substituent at the 2-position adopts a pseudoequatorial orientation to minimize steric interactions. nih.gov Microwave-assisted group-transfer cyclizations have been shown to significantly reduce reaction times from hours to minutes, although sometimes at the cost of reduced diastereoselectivity due to the higher temperatures. researchgate.net

Table 2: Group-Transfer Cyclization of Organotellurides researchgate.net

Substrate TypeConditionsProductYield (%)
Primary-alkyl aryl tellurideMicrowave, 250 °C, Ethylene GlycolTetrahydrofuran derivative60-74
Secondary-alkyl aryl tellurideMicrowave, 180 °C, WaterTetrahydrofuran derivative60-74

This table summarizes the rapid synthesis of tetrahydrofuran derivatives via microwave-assisted group-transfer cyclization.

Radical Cross-Coupling Reactions for Sulfonylated Tetrahydrofurans

The introduction of a phenylsulfonyl group, as seen in the target molecule, can be achieved through various synthetic strategies. While direct radical cross-coupling to form the C-S bond of the sulfone within a pre-existing tetrahydrofuran is one possibility, a more common approach involves the cyclization of a precursor already containing the sulfonyl group.

Intramolecular cross-coupling reactions of sulfonic acid derivatives can be initiated using radical-generating systems. rsc.org For instance, methods involving tris(trimethylsilyl)silane (B43935) (TTMSS) or photoredox catalysis provide mild alternatives to traditional tin-mediated reactions for forming C-C bonds adjacent to sulfonyl groups. rsc.org More directly, radical cyclization of precursors such as γ-chloroalkyl sulfones with aldehydes can generate tetrahydrofurans with a sulfone-containing side chain. nih.gov The stereospecific cross-coupling of aryl-substituted tetrahydrofurans using nickel catalysis with Grignard reagents is also a known method, providing a pathway to functionalized acyclic alcohols which could be precursors to sulfonylated derivatives. nih.gov

Multi-Component and One-Pot Synthetic Strategies

Several strategies have been developed for this purpose. One notable example is the Lewis acid-catalyzed three-component reaction involving α-alkyl-α-diazo esters, aldehydes, and alkenes, which delivers highly substituted tetrahydrofurans with excellent diastereoselectivity. acs.orgnih.gov Another effective one-pot method involves a sequential copper-catalyzed asymmetric Henry reaction followed by an iodocyclization of γ,δ-unsaturated alcohols, providing access to a range of 2,5-polysubstituted tetrahydrofuran derivatives with high enantioselectivity. chemistryviews.org

The Prins cyclization, a classic reaction, has also been adapted into multicomponent strategies for synthesizing spirocyclic ethers, including tetrahydropyrans, which shares mechanistic features with tetrahydrofuran synthesis. scispace.comnih.gov These reactions combine a ketone, a homoallylic alcohol, and an acid to generate complex cyclic frameworks in good yields. scispace.comnih.gov

Table 3: Multi-Component Synthesis of Spirocyclic Tetrahydropyranyl Mesylates nih.gov

KetoneAcidYield (%)
Tetrahydropyran-4-oneMsOHHigh
CyclopentanoneMsOHHigh
CyclohexanoneMsOHHigh

Illustrates the utility of a three-component Prins-type cyclization for the synthesis of complex ethers.

Metal-Free Synthesis of α-Indole-β-sulfonyl Tetrahydrofurans

A notable advancement in the synthesis of complex tetrahydrofuran derivatives is the development of a metal-free, three-component reaction to produce α-indole-β-sulfonyl tetrahydrofurans. rsc.orgrsc.org This method efficiently combines 2-arylindoles, arylsulfonyl azides, and tetrahydrofuran in a single pot. rsc.org The reaction proceeds with high selectivity and good yields, avoiding the need for transition metal catalysts or other additives. rsc.orgrsc.org

The proposed mechanism for this transformation begins with the formation of a tetrahydrofuran radical, which then reacts with the 2-arylindole. rsc.org Subsequent deprotonation and oxidation lead to the formation of an intermediate that is further oxidized. This is followed by a reaction with the arylsulfonyl azide (B81097) to yield the final α-indole-β-sulfonyl tetrahydrofuran product. rsc.org This approach is valued for its high step economy and broad substrate tolerance. rsc.org

Table 1: Examples of Synthesized α-Indole-β-sulfonyl Tetrahydrofurans

Indole Reactant Arylsulfonyl Azide Reactant Yield (%)
2-phenylindole TsN₃ 85
2-(p-tolyl)indole TsN₃ 82
2-(4-methoxyphenyl)indole TsN₃ 88
2-phenylindole 4-chlorophenylsulfonyl azide 75

Data synthesized from research findings. rsc.org

Cascade Reactions for Fused and Spirocyclic Scaffolds

Cascade reactions offer a powerful tool for the rapid construction of complex molecular architectures, including fused and spirocyclic systems containing the tetrahydro-2-(phenylsulfonyl)-furan moiety. These reactions often involve a series of intramolecular events that proceed in a sequential manner, leading to the formation of multiple rings in a single operation. shareok.org For instance, O–H insertion/Conia-ene reaction cascades between homopropargylic alcohols and acceptor/acceptor diazo compounds have been developed for the synthesis of substituted tetrahydrofurans. shareok.org

The synthesis of spirocyclic tetrahydrofuran derivatives can be achieved through various catalytic methods. researchgate.netnih.gov One approach involves the diastereoselective construction of spirocyclic tetrahydrofurans from acyl chlorides and alkenes, facilitated by charge relocation. researchgate.net Another strategy employs palladium-catalyzed reactions of γ-hydroxy terminal alkenes with aryl bromides to form spirocyclic tetrahydrofurans in good yields and with high diastereoselectivity. nih.gov These methods provide access to structurally diverse and complex molecules that are of interest in medicinal chemistry and natural product synthesis. shareok.orgnih.gov

Sulfinate-Mediated Sulfonylation Pathways

Sulfinate salts, particularly sodium sulfinates, are versatile and powerful building blocks in the synthesis of organosulfur compounds, including Furan (B31954), tetrahydro-2-(phenylsulfonyl)-. rsc.orgresearchgate.net They can act as sulfonylating, sulfenylating, or sulfinylating reagents depending on the reaction conditions. researchgate.net

Direct Sulfonylation of Tetrahydrofuran with Sodium Sulfinates

The direct functionalization of C(sp³)–H bonds in tetrahydrofuran offers a concise route to substituted derivatives. rsc.org While direct sulfonylation of unsubstituted tetrahydrofuran with sodium sulfinates is a plausible pathway, much of the reported research focuses on the functionalization of activated C-H bonds or the use of pre-functionalized starting materials. rsc.orgresearchgate.net For instance, the direct C3-sulfenylation of indoles with sodium sulfinates has been achieved using an iodine-catalyzed protocol. rsc.org The principles of radical generation from sulfinate salts under oxidative conditions could theoretically be applied to the direct sulfonylation of tetrahydrofuran. nih.gov

Alkylation and Arylation of Sulfinate Salts in Tetrahydrofuran Derivatization

Sulfinate salts can be readily alkylated and arylated to form a variety of sulfones. nih.gov This reactivity is fundamental in the synthesis of derivatives of Furan, tetrahydro-2-(phenylsulfonyl)-. For example, the reaction of a pre-formed tetrahydrofuran derivative containing a suitable leaving group with a phenylsulfinate salt would lead to the desired phenylsulfonylated tetrahydrofuran. This nucleophilic substitution approach is a classic and widely used method in organic synthesis. nih.gov

Furthermore, palladium-catalyzed cross-coupling reactions provide a modern and efficient method for the arylation of sulfinate salts. nih.gov A one-step synthesis of thiaphenanthridinones from sulfinate esters and 2-borylanilines has been developed, showcasing the utility of sulfinates in complex molecule synthesis. nih.gov These advanced methods highlight the potential for creating diverse libraries of tetrahydro-2-(phenylsulfonyl)-furan derivatives.

Stereoselective Synthesis of Furan, tetrahydro-2-(phenylsulfonyl)- Analogs

The development of stereoselective methods for the synthesis of substituted tetrahydrofurans is of great importance due to the prevalence of these motifs in biologically active molecules. nih.gov

Enantiospecific Preparation of Chiral Sulfonyl Tetrahydrofurans

The enantiospecific preparation of chiral sulfonyl tetrahydrofurans can be achieved through several strategic approaches. One method involves the cyclization of sulfonyl-substituted homoallylic alcohols. ic.ac.uk The stereoselectivity of these reactions can be controlled by the geometry of the vinylic sulfone double bond, allowing for the selective formation of either syn or anti-2,5-disubstituted tetrahydrofurans bearing a phenylsulfonyl group at the 3-position. ic.ac.uk

Another powerful strategy is the use of chiral catalysts in cycloaddition reactions. For example, an iridium-catalyzed asymmetric formal [3+2] cycloaddition between carboxylic acids and vinylcyclopropanes provides access to highly enantioenriched tetrahydrofurans. acs.org Additionally, palladium-catalyzed stereoselective synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides has been reported to yield products with high diastereoselectivity. organic-chemistry.org These methods allow for the construction of chiral tetrahydrofuran derivatives with a high degree of stereocontrol, which is crucial for applications in medicinal chemistry. researchgate.netresearchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name
Furan, tetrahydro-2-(phenylsulfonyl)-
α-Indole-β-sulfonyl tetrahydrofurans
2-arylindoles
arylsulfonyl azides
Tetrahydrofuran
2-phenylindole
TsN₃ (p-Toluenesulfonyl azide)
2-(p-tolyl)indole
2-(4-methoxyphenyl)indole
4-chlorophenylsulfonyl azide
homopropargylic alcohols
acceptor/acceptor diazo compounds
acyl chlorides
alkenes
γ-hydroxy terminal alkenes
aryl bromides
sodium sulfinates
indoles
phenylsulfinate salt
sulfinate esters
2-borylanilines
sulfonyl-substituted homoallylic alcohols
vinylic sulfone
carboxylic acids
vinylcyclopropanes

Control of Stereoselectivity via Vinylic Sulfone Geometry

The geometry of the double bond in vinylic sulfone precursors is a critical determinant in controlling the stereochemical outcome of cyclization reactions that form the tetrahydrofuran ring. The spatial arrangement of substituents in E (trans) and Z (cis) isomers of the vinylic sulfone dictates the diastereoselectivity of the ring-forming process, leading to the preferential formation of specific stereoisomers of Furan, tetrahydro-2-(phenylsulfonyl)- and its derivatives.

Research into the conjugate addition to chiral α,β-unsaturated systems has demonstrated the profound influence of olefin geometry on diastereoselectivity. nih.gov For instance, in reactions involving γ,δ-dioxolanyl-α,β-unsaturated esters, which are structurally analogous to the precursors of substituted tetrahydrofurans, the geometry of the double bond is paramount. The conjugate addition of alkyl iodides to the Z-isomer of these unsaturated esters proceeds with high diastereoselectivity. nih.gov In contrast, the corresponding reaction with the E-isomer is largely non-stereoselective, yielding a mixture of diastereomers. nih.gov

This principle is directly applicable to the synthesis of tetrahydrofuran derivatives. The stereoselectivity of double cyclization reactions is highly dependent on the alkene geometry of the starting material. nih.gov For example, a substrate with a specific alkene geometry can undergo cyclization to yield a major isomer with high diastereoselectivity (13:1), whereas the corresponding geometric isomer (E-alkene) results in a significantly less selective reaction, producing a nearly 2:1 mixture of stereoisomers. nih.gov

Further studies on the isomerization of β-hydroxy vinylic sulfones have provided detailed insights into how stereocontrol can be exerted. The isomerization of vinylic phenylsulfones bearing a β-hydroxyl group to their allylic isomers is a diastereoselective process. chemrxiv.org The degree of diastereoselectivity in these reactions is influenced by the steric bulk of the substituent on the carbinol carbon. As the size of this group increases, the diastereomeric ratio of the product improves significantly. chemrxiv.org This demonstrates that the inherent geometry of the vinylic sulfone, in conjunction with steric factors, can be manipulated to favor the formation of a desired stereoisomer. chemrxiv.org The consistent formation of the erythro-isomer in these isomerizations underscores the predictable nature of this stereochemical control. chemrxiv.org

The following tables summarize the findings on how vinylic sulfone geometry and related substrate geometry influence the stereoselectivity of key synthetic reactions.

Table 1: Influence of Olefin Geometry on Diastereoselectivity of Conjugate Addition nih.gov

Substrate IsomerDiastereomeric Excess (d.e.)Yield (%)
Z-isomerHigh51-99
E-isomerNon-stereoselective51-99

This table illustrates the diastereoselectivity of conjugate addition to chiral γ,δ-dioxolanyl-α,β-unsaturated esters, where the Z-isomer leads to high stereoselectivity. nih.gov

Table 2: Diastereoselectivity of Double Cyclization Based on Alkene Geometry nih.gov

Substrate GeometryDiastereomeric Ratio (d.r.)Isolated Yield of Major Isomer (%)
Defined Geometry13:188
E-alkene Geometry2:1Not specified

This table shows the impact of the starting alkene geometry on the stereochemical outcome of a double cyclization reaction to form a tetrahydrofuran-containing structure. nih.gov

Table 3: Diastereoselective Isomerization of β-Hydroxy Vinylphenylsulfones chemrxiv.org

Substituent (R-group) at Carbinol CarbonDiastereomeric Ratio (d.r.)Isolated Yield (%)
Methyl>3:163
Isopropyl6:159
tert-Butyl>20:166
Phenyl10:165

This table details the effect of steric bulk on the diastereoselectivity of the isomerization of β-hydroxy vinylic sulfones to E-allylic sulfones, consistently favoring the erythro-isomer. chemrxiv.org


Reactivity and Mechanistic Studies of Furan, Tetrahydro 2 Phenylsulfonyl Derivatives

Cycloaddition Reactions Involving Phenylsulfonyl-Substituted Furanones

The electron-withdrawing nature of the phenylsulfonyl group significantly activates adjacent double bonds, making sulfonylated furanones valuable substrates in cycloaddition reactions.

The reaction between sulfonyl-activated alkenes and diazomethane (B1218177) is a well-established method for synthesizing pyrazoline derivatives. ru.nl Specifically, the [3+2] cycloaddition (32CA) of diazomethane with 3-(phenylsulfonyl)furan-2(5H)-one has been investigated through Density Functional Theory (DFT) calculations to elucidate the reaction mechanism and selectivity. imist.maimist.ma

These studies indicate that the reaction proceeds via a stepwise mechanism involving the formation of a molecular complex between the reactants. imist.ma The cycloaddition is found to be completely regioselective. imist.maimist.ma The initial products of such cycloadditions with activated double bonds are typically 1-pyrazolines, which can subsequently isomerize to the more stable 2-pyrazolines, a process that can be facilitated by heat or traces of acid or base. ru.nl For example, treating divinyl sulfone with a base-free solution of diazomethane yields the 1-pyrazoline, while the presence of triethylamine (B128534) leads to the formation of the 2-pyrazoline. ru.nl

Computational analysis of the reaction between 3-(phenylsulfonyl)furan-2(5H)-one and diazomethane reveals the specific transition states and intermediates involved.

Reaction PathwayRelative Electronic Energy (kcal/mol)Mechanism Type
Ortho-Cycloaddition14.21Stepwise
Meta-Cycloaddition23.54Stepwise

Table 1: Calculated relative electronic energies for the transition states in the [3+2] cycloaddition between 3-(phenylsulfonyl)furan-2(5H)-one and diazomethane. Data sourced from DFT studies. imist.ma

The phenylsulfonyl group is a powerful electron-withdrawing substituent that plays a critical role in dictating the outcome of cycloaddition reactions. researchgate.net In the [3+2] cycloaddition with diazomethane, analysis of Conceptual DFT reactivity indices shows that the sulfonylated furanone acts as the electrophile, while diazomethane serves as the nucleophile. imist.ma Diazomethane is a reasonably good nucleophile due to the lone pair on its carbon atom. masterorganicchemistry.com

The high regioselectivity observed in this reaction is a direct consequence of the electronic influence of the phenylsulfonyl group. imist.ma The addition of the diazomethane carbon atom occurs selectively at the β-carbon of the α,β-unsaturated sulfone system. ru.nl This outcome is consistent with the general behavior of diazomethane addition to double bonds activated by electron-withdrawing groups. ru.nl The stereoselectivity of the reaction is also attributed to the presence of the phenylsulfonyl substituent, which directs the approach of the incoming dipole. imist.ma

The Diels-Alder reaction is a powerful tool for the synthesis of six-membered rings, and furan (B31954) derivatives can participate as either the diene or, when suitably substituted, the dienophile. Furan itself is less reactive and less endo-selective in Diels-Alder reactions compared to dienes like cyclopentadiene. However, its reactivity can be significantly modified by substituents. researchgate.net

The introduction of a strong electron-withdrawing group, such as a phenylsulfonyl moiety, can activate a double bond to such an extent that the furan derivative functions as a dienophile. masterorganicchemistry.com The use of sulfonyl-substituted 1,3-dienes in organic synthesis is a broad and versatile strategy. researchgate.net While furan itself typically acts as the diene, placing the sulfonyl group on an external double bond attached to the furan ring would render that specific bond dienophilic. The reactivity and selectivity of such Diels-Alder reactions are governed by factors including the nature of the substituents on both the diene and the dienophile, reaction temperature, and the presence of catalysts. researchgate.net For instance, furan derivatives with electron-withdrawing substituents favor the formation of the endo adduct in reactions with maleimide (B117702) derivatives. researchgate.net

Carbon-Sulfur Bond Activation and Cleavage Reactions

The carbon-sulfur bond in phenyl sulfones is robust, but it can be cleaved under specific reductive conditions. This C-S bond activation is a key step in various synthetic transformations. chemrxiv.orgdiva-portal.org

The phenylsulfonyl group can be removed through reductive desulfonylation, a process that is valuable for forming new carbon-carbon or carbon-hydrogen bonds. ru.nl A sulfone-based strategy has been developed for the preparation of 2,4-disubstituted furans, which involves an intermediate bearing a phenylsulfonyl group. ru.nl The final step in this strategy is a reductive desulfonylation that produces the target furan in good yields. ru.nl

This cleavage can be achieved using various methods, including treatment with reducing agents or under photochemical conditions. For example, visible-light-mediated desulfonylation of N-sulfonylamides has been demonstrated using Hantzsch ester as both an electron and hydrogen atom donor, proceeding through a radical chain mechanism. The cleavage of the C-S bond in sulfones is a critical transformation that has been extensively studied.

Precursor TypeDesulfonylation MethodProduct TypeReported Yield
Phenylsulfonyl-substituted FuranReductive/Oxidative2,4-Disubstituted Furan60-92% ru.nl
N-TosylsulfonamideVisible Light / Hantzsch EsterDeprotected AmineGood to Excellent

Table 2: Examples of desulfonylation reactions and their reported yields.

Electrochemical methods provide a powerful means to initiate the reduction of phenyl sulfones and study the resulting intermediates. The electrochemical reduction of compounds containing the phenyl sulfone moiety often proceeds through a one-electron transfer to form a radical anion.

The stability of this radical anion intermediate is crucial to the subsequent reaction pathway. In many cases, the radical anion undergoes rapid, irreversible cleavage of the activated carbon-sulfur bond. For instance, the electrochemical reduction of diphenylmethyl p-nitrophenyl sulphide results in the formation of a radical anion that dissociates into a p-nitrothiophenolate anion and a diphenylmethyl radical. Similarly, the electrochemical reduction of fluoroalkyl sulfones has been used to generate fluoroalkyl radicals for subsequent addition to alkenes. The study of dibenzo[b,d]thiophene sulfone derivatives by cyclic voltammetry further confirms the electron-accepting properties of the sulfone group. This process of forming a radical anion followed by C-S bond scission is a key mechanistic feature in the electrochemical reduction of phenyl sulfones.

Ring-Opening and Ring-Expansion Transformations

The presence of the electron-withdrawing phenylsulfonyl group at the C2 position, adjacent to the ring oxygen, renders this carbon atom electrophilic and facilitates cleavage of the C-O bond. This reactivity is central to ring-opening and subsequent transformation pathways.

A key mechanistic pathway in the chemistry of 2-substituted tetrahydrofurans involves the formation of a cyclic oxonium ion. nih.gov For Furan, tetrahydro-2-(phenylsulfonyl)-, the phenylsulfonyl group can function as a leaving group, particularly upon activation by a Lewis acid. The Lewis acid coordinates to the ether oxygen, weakening the C2-O bond and promoting the departure of the sulfonyl group to generate a highly reactive five-membered cyclic oxonium ion intermediate. mdpi.comnih.gov

Once formed, this electrophilic oxonium ion is readily intercepted by a wide range of nucleophiles. nih.gov This process, known as nucleophilic trapping, results in the opening of the tetrahydrofuran (B95107) ring and the formation of a new C-nucleophile bond at the C2 position. The nature of the product is determined by the nucleophile employed. For instance, reaction with organometallic reagents, hydrides, or other carbon and heteroatom nucleophiles can lead to diverse, highly functionalized acyclic structures. nih.gov This sequence represents a powerful method for transforming a simple cyclic ether into a complex linear chain with controlled stereochemistry at the newly formed centers. Theoretical studies on the ring-opening of THF have shown that such reactions can be energetically favorable, with the bonding interaction being dominated by a donor-acceptor mechanism between the nucleophile and the activated THF ring. nih.govresearchgate.net

The intermediates generated from the ring-opening of Furan, tetrahydro-2-(phenylsulfonyl)- can be designed to undergo further intramolecular reactions. Following the initial nucleophilic trapping, the resulting acyclic product may contain additional functional groups that can participate in subsequent isomerization and cyclization steps.

For example, if the nucleophile used to open the oxonium ion is part of a longer chain that also contains a pendant reactive group, an intramolecular cyclization can be triggered. This can lead to the formation of new ring systems, effectively serving as a ring-expansion or ring-transmutation strategy. The initial tetrahydrofuran ring acts as a latent reactive moiety, which, upon opening, reveals functionality that drives the formation of a different carbocyclic or heterocyclic structure. Such cascade reactions, where an initial ring-opening enables one or more subsequent ring-forming events, are a hallmark of efficient and elegant synthetic design, allowing for the rapid construction of molecular complexity from relatively simple starting materials. rsc.org

Functionalization of Unactivated C(sp³)-H Bonds of the Tetrahydrofuran Ring

Beyond reactions centered on the C2-sulfonyl group, the tetrahydrofuran ring itself can participate in reactions, particularly through the functionalization of its seemingly unactivated C(sp³)-H bonds. The α-hydrogen at the C2 position is especially susceptible to abstraction due to the influence of the adjacent oxygen atom.

Recent research has demonstrated that tetrahydrofuran, when used as a solvent, can play a critical role as a reactant in photosensitized reactions. rsc.orgic.ac.uknih.gov Specifically, in the presence of a photoactive iridium complex and visible light, sulfonyl azides can be used to initiate sulfonylative and azidosulfonylative cyclizations of 1,6-enynes. ic.ac.uknih.gov In this process, THF is not merely an inert medium but an essential component of the radical initiation mechanism.

The reaction of 1,6-enynes with sulfonyl azides in THF, catalyzed by an iridium photosensitizer, leads to highly functionalized heterocyclic products. rsc.org Depending on the substrate, the reaction can proceed via either a sulfonylative or an azidosulfonylative pathway. For example, the reaction between a 1,6-enyne and para-toluenesulfonyl azide (B81097) in THF can yield an azidosulfonylation product, incorporating both the azide and the sulfonyl groups into the newly formed ring. nih.gov

Table 1: Azidosulfonylative Cyclization of 1,6-Enyne 7a with p-Toluenesulfonyl Azide (2a) in THF Data sourced from Zhu et al. (2017). nih.gov

EntryEquivalents of 2aCatalystTime (h)Yield of 8a (%)Yield of 9a (%)
11.5Ir 1364512
22.0Ir 1364812

Reaction Conditions: 1,6-enyne 7a, p-toluenesulfonyl azide (2a), and 1.0 mol% of photocatalyst Ir 1 in THF, irradiated with white LEDs at 32 °C. Yields determined by ¹H NMR. Product 8a is the azidosulfonylation product; 9a is the non-azidated product.

The key to the transformations described above is the generation of the tetrahydrofuran-2-yl radical. ic.ac.uknih.gov The proposed mechanism begins with the photosensitized excitation of the sulfonyl azide by the iridium catalyst, which leads to the formation of a triplet sulfonyl nitrene after the loss of dinitrogen. nih.gov This highly reactive nitrene intermediate then abstracts a hydrogen atom from the C2 position of a tetrahydrofuran solvent molecule. rsc.orgic.ac.uk

This hydrogen atom transfer (HAT) event generates the crucial tetrahydrofuran-2-yl radical. ic.ac.uk This radical then reacts with another molecule of the sulfonyl azide to produce a sulfonyl radical (R-SO₂•) and regenerate the azide radical, which propagates the radical chain reaction that drives the cyclization of the 1,6-enyne substrate. nih.govic.ac.uknih.gov The essential role of THF as the hydrogen atom source is critical for the success of these reactions. rsc.org This mechanism showcases a sophisticated use of the solvent not just as a medium but as a radical precursor for the functionalization of unactivated C-H bonds, enabling complex cyclizations under mild, visible-light-mediated conditions. ic.ac.uk

Computational and Theoretical Investigations of Furan, Tetrahydro 2 Phenylsulfonyl Systems

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone in the computational study of organic reaction mechanisms, providing a balance between accuracy and computational cost. For molecules like Furan (B31954), tetrahydro-2-(phenylsulfonyl)-, which contains a flexible tetrahydrofuran (B95107) ring and an electron-withdrawing phenylsulfonyl group, DFT is instrumental in exploring potential reaction pathways.

DFT calculations are paramount in determining the activation energies (ΔE‡) and characterizing the geometries of transition states (TS) for various reactions. In systems analogous to Furan, tetrahydro-2-(phenylsulfonyl)-, key reactions include nucleophilic substitution, elimination, and cycloadditions. The phenylsulfonyl group, being a potent electron-withdrawing group and a good leaving group, significantly influences the reactivity of the adjacent α-carbon.

For instance, in the study of cycloaddition reactions involving 2-sulfonyl dienes, DFT methods like MPWB1K have been used to calculate activation energies. researchgate.net These calculations help in predicting the feasibility and stereochemical outcomes of reactions. The activation barriers for [4+2] cycloadditions are typically in the range of 10-15 kcal/mol, indicating that these reactions are often kinetically accessible. researchgate.net The nature of the diene, dienophile, and solvent can further modulate these energy barriers.

Table 1: Representative Calculated Activation Energies for Related Reactions

Reaction TypeModel SystemDFT FunctionalActivation Energy (kcal/mol)
[4+2] Cycloaddition2-Sulfonyl Diene + AlkeneMPWB1K10.44 - 14.95 researchgate.net
C-S Bond Cleavagepara-substituted benzenesulfonic acid anionsDFT>14.1 (vs. homolytic) researchgate.net
Desulfonylative CouplingAryl Sulfone + Ni(0)DFTTurnover-limiting step mdpi.com

This table presents illustrative data from studies on analogous systems to highlight the typical energy ranges computed using DFT.

Transition state analysis reveals the precise geometry of the molecule at the peak of the energy profile. For Furan, tetrahydro-2-(phenylsulfonyl)-, a transition state for a substitution reaction at the C2 position would likely show an elongated C-S bond and a developing bond with the incoming nucleophile.

Computational studies have been extensively applied to understand the mechanistic pathways of reactions involving sulfonyl-containing compounds. The phenylsulfonyl group can activate adjacent double bonds for cycloaddition reactions or participate in cleavage reactions.

Cycloaddition Reactions: While the tetrahydrofuran ring itself is saturated, the phenylsulfonyl group can activate external dienophiles in Diels-Aler reactions. For example, vinyl sulfones are known to be effective dienophiles. acs.org DFT studies on the cycloaddition of 2-phenylsulfonyl-1,3-butadiene have shown that both [4+2] and [2+4] cycloadditions are possible, with the regioselectivity and stereoselectivity being predictable through analysis of the transition state energies. researchgate.net The presence of a Lewis acid can significantly lower the activation energy and enhance the endo selectivity of such cycloadditions. acs.org

Cleavage Reactions: The carbon-sulfur (C-S) bond in phenyl sulfones can be cleaved under various conditions. DFT calculations have been employed to distinguish between homolytic and heterolytic C-S bond cleavage pathways. researchgate.netnsf.gov For instance, in the dissociation of para-substituted benzenesulfonic acid anions, DFT calculations indicated that homolytic cleavage is energetically more favorable than heterolytic cleavage by at least 14.1 kcal/mol. researchgate.net In transition-metal-catalyzed desulfonylative cross-coupling reactions, the oxidative addition of a metal complex like Ni(0) or Pd(0) into the aryl C(sp²)–SO₂ bond is often the rate-determining step, a detail elucidated through DFT calculations. mdpi.comrsc.org

Electronic Structure and Reactivity Descriptors

The electronic structure of Furan, tetrahydro-2-(phenylsulfonyl)- dictates its reactivity. Computational methods provide valuable descriptors that quantify this relationship.

The Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.

In a molecule like Furan, tetrahydro-2-(phenylsulfonyl)-, the phenylsulfonyl group significantly lowers the energy of the LUMO, making the α-carbon susceptible to nucleophilic attack. The HOMO is typically localized on the phenyl ring and the oxygen of the tetrahydrofuran ring. The HOMO-LUMO energy gap can explain the charge transfer interactions that occur during a reaction. researchgate.net For example, in a reaction with a nucleophile, the interaction between the HOMO of the nucleophile and the LUMO of the Furan, tetrahydro-2-(phenylsulfonyl)- would be dominant.

Natural Bond Orbital (NBO) analysis provides further insight into charge distribution and donor-acceptor interactions. nih.gov Studies on the sulfonyl group show that bonding is highly polarized, with significant contributions from reciprocal n → σ* hyperconjugative interactions. nih.govresearchgate.net This means that substituents around the sulfur atom can act as both electron donors and acceptors.

Table 2: Illustrative FMO Data for a Related Sulfonyl Compound (p-Iodobenzene sulfonyl chloride)

ParameterValue (eV)
HOMO Energy-8.12 researchgate.net
LUMO Energy-2.63 researchgate.net
HOMO-LUMO Gap5.49 researchgate.net

This data is for an analogous compound and serves to illustrate the typical values obtained from DFT calculations.

Conceptual DFT (CDFT) provides a framework for quantifying chemical concepts such as electrophilicity and nucleophilicity. mdpi.com These reactivity indices are derived from the change in energy with respect to the number of electrons.

Key global reactivity indices include:

Electronic Chemical Potential (μ): Related to the negative of electronegativity, it indicates the escaping tendency of electrons. mdpi.com

Chemical Hardness (η): Measures the resistance to charge transfer.

Global Electrophilicity (ω): Quantifies the ability of a molecule to accept electrons. mdpi.com

Global Nucleophilicity (N): Quantifies the ability of a molecule to donate electrons. mdpi.com

For Furan, tetrahydro-2-(phenylsulfonyl)-, the presence of the phenylsulfonyl group would lead to a high electrophilicity index, confirming its character as an electrophile.

Local reactivity indices, such as the Fukui function (f(r)) and Parr functions (P(r)), pinpoint the most reactive sites within a molecule for nucleophilic or electrophilic attack. mdpi.comnih.gov For Furan, tetrahydro-2-(phenylsulfonyl)-, these indices would likely show that the C2 carbon is the most electrophilic site, while the oxygen atom and the phenyl ring are potential nucleophilic centers.

Conformational Analysis and Molecular Dynamics Simulations (if applicable)

The tetrahydrofuran ring is not planar and can adopt various conformations, such as the envelope and twist forms. The specific conformation can influence the molecule's reactivity and interactions with other molecules. Computational methods can be used to determine the relative energies of these conformers and the energy barriers between them.

Applications of Furan, Tetrahydro 2 Phenylsulfonyl As a Building Block in Organic Synthesis

Role in Constructing Complex Carbon-Carbon Bonds via Anionic, Cationic, and Radical Intermediates

The phenylsulfonyl group profoundly influences the reactivity of the adjacent C2 carbon of the tetrahydrofuran (B95107) ring, enabling the formation of anionic, cationic, and radical intermediates, which are pivotal for creating complex carbon-carbon bonds.

The most common application involves the generation of an α-sulfonyl carbanion. The strong electron-withdrawing nature of the phenylsulfonyl group significantly acidifies the α-proton, allowing for its easy removal by a suitable base. This stabilized anionic intermediate is a potent nucleophile that can react with a wide array of electrophiles, such as alkyl halides and aldehydes, to form new C-C bonds at the C2 position.

While less common, cationic intermediates can be generated from α-phenylsulfonyl ethers through the influence of Lewis acids. The phenylsulfonyl group can act as a leaving group under specific conditions, leading to the formation of an oxocarbenium ion. This electrophilic species can then be trapped by nucleophiles to forge new bonds.

Radical intermediates offer another pathway for C-C bond formation. nih.govrsc.orgresearchgate.net Thiyl radicals, for instance, are versatile reactive intermediates used in the cyclization of unsaturated substrates. mdpi.com While direct radical generation from Furan (B31954), tetrahydro-2-(phenylsulfonyl)- is less documented, analogous systems show that sulfur-centered radicals are widely used in chemical synthesis. mdpi.com These radical reactions are advantageous as they often proceed under mild conditions and offer a high degree of chemoselectivity, enabling the construction of complex molecular frameworks. nih.gov The development of methods using radical precursors has expanded the toolkit for organic synthesis, providing alternatives to traditional ionic chemistry. nih.govmdpi.com

A summary of representative transformations involving these intermediates is presented below.

Intermediate TypeGeneration MethodTypical Electrophile/NucleophileBond Formed
Anionic Deprotonation with base (e.g., n-BuLi)Alkyl halides, Aldehydes, KetonesC-C
Cationic Lewis acid activation of α-alkoxy sulfoneAlkenes, Silyl enol ethersC-C
Radical Radical initiator (e.g., AIBN) with precursorIntramolecular alkenes/alkynesC-C

Precursor for Highly Functionalized Heterocyclic Systems

Furan, tetrahydro-2-(phenylsulfonyl)- serves as a valuable precursor for a diverse range of more complex heterocyclic systems. Its inherent reactivity allows for transformations that lead to both fused and spirocyclic structures, as well as highly substituted furan and tetrahydrofuran derivatives.

The synthesis of fused and spirocyclic scaffolds is a key area in medicinal chemistry for the exploration of three-dimensional chemical space. nih.gov Furan, tetrahydro-2-(phenylsulfonyl)- and related sulfonyl-activated heterocycles are instrumental in constructing such systems. Spirocyclic tetrahydrofuran scaffolds can be prepared from N-Boc protected cyclic 2-aminoketones through a sequence involving Grignard addition, epoxidation, and subsequent intramolecular cyclization. nih.gov

In a typical strategy for creating fused systems, the α-sulfonyl carbanion of the tetrahydrofuran ring can be functionalized with a chain containing an electrophilic site. Subsequent intramolecular reaction, often involving the displacement of the phenylsulfonyl group, leads to the formation of a new ring fused to the original tetrahydrofuran core. This approach has been utilized to create a variety of bicyclic ethers. Similarly, spiro-fused polycyclic aromatic compounds containing a furan unit have been synthesized, highlighting the versatility of furan-based scaffolds in creating complex, rigid chiral structures. nih.gov Methodologies for synthesizing dihydrouracils spiro-fused to pyrrolidines have also been developed, demonstrating the broader applicability of spirocyclization strategies in generating druglike molecules. mdpi.comresearchgate.net

The compound is a cornerstone for synthesizing a variety of substituted furan and tetrahydrofuran derivatives, which are common motifs in biologically active molecules. nih.govnih.gov

Substituted Tetrahydrofurans: A primary route to substituted tetrahydrofurans involves the alkylation of the α-sulfonyl carbanion followed by reductive desulfonylation. This two-step process allows for the introduction of a wide range of substituents at the C2 position. The phenylsulfonyl group is typically removed under mild reducing conditions, for example, using samarium(II) iodide or sodium amalgam, leaving the newly substituted tetrahydrofuran ring intact. This method provides clean access to 2-substituted and 2,5-disubstituted tetrahydrofurans. Various synthetic strategies, including domino reactions and cycloetherification, have been developed to access these substituted systems efficiently. rsc.orgorganic-chemistry.org

Substituted Furans: Furan, tetrahydro-2-(phenylsulfonyl)- can also be converted into substituted furans. nih.govorganic-chemistry.orgacs.org This transformation typically involves an elimination step to generate a dihydrofuran intermediate, which can then be oxidized to the corresponding furan. Alternatively, a "sulfone-based strategy" allows for the preparation of 2,4-disubstituted furan derivatives by reacting a related sulfonyl precursor, 2,3-dibromo-1-phenylsulfonyl-1-propene, with 1,3-diketones. nih.gov The resulting sulfonylated furan can be further functionalized before a final desulfonylation step yields the desired product. nih.gov

The following table showcases examples of these transformations.

Starting MaterialReagentsProduct TypeKey Transformation
Furan, tetrahydro-2-(phenylsulfonyl)-1. Base (n-BuLi) 2. Alkyl Halide (R-X) 3. Reductant (SmI₂)2-Substituted TetrahydrofuranAlkylation-Desulfonylation
2,3-Dibromo-1-phenylsulfonyl-1-propene1,3-Diketone, Base2,4-Disubstituted FuranCyclization-Desulfonylation nih.gov
Furan, tetrahydro-2-(phenylsulfonyl)-1. Base 2. Elimination 3. OxidationSubstituted FuranElimination-Oxidation

Stereocontrolled Construction of Polyketide and Other Complex Natural Product Analogues

The tetrahydrofuran motif is a prevalent structural unit in a vast number of polyketide natural products, many of which exhibit significant biological activities. nih.govmdpi.com The stereocontrolled synthesis of these complex molecules is a major challenge in organic chemistry. nih.gov Furan, tetrahydro-2-(phenylsulfonyl)- and its derivatives are valuable chiral building blocks for the asymmetric synthesis of these natural product analogues. researchgate.net

The sulfone group can play a crucial role in directing the stereochemical outcome of reactions. For instance, the diastereoselective alkylation of a chiral α-sulfonyl tetrahydrofuran derivative can establish a new stereocenter with high fidelity. The auxiliary control exerted by the sulfonyl group, combined with the inherent stereocenters of a chiral precursor (often derived from sources like D-glucose), allows for the precise construction of the multiple stereocenters found in polyketides. rsc.org

Iterative synthesis strategies, inspired by the modular nature of polyketide synthases in biology, have been developed to assemble complex polyketide chains. frontiersin.org In these approaches, sulfone-activated building blocks can be coupled sequentially, with each step controlled to set the desired stereochemistry. After the carbon skeleton is assembled, the sulfonyl groups are removed. This modular approach has been applied to the synthesis of fragments of marine polyketides and other complex natural products. mdpi.com

Development of Sulfonylated Non-Classical Bioisosteres for Chemical Space Exploration

In medicinal chemistry, the exploration of chemical space—the vast ensemble of all possible molecules—is crucial for discovering new drug candidates. rsc.orgbiosolveit.deyoutube.com This exploration is often accelerated by using bioisosteres: chemical groups that can replace other groups in a parent compound without losing biological activity, while potentially improving other properties like potency or metabolic stability. nih.gov

The phenylsulfonyl tetrahydrofuran moiety is considered a non-classical bioisostere. mdpi.com The sulfone group, in particular, is a well-established bioisostere for groups such as sulfoxides, sulfonamides, and even ketones or amides. nih.gov It can act as a hydrogen bond acceptor and its rigid, three-dimensional structure can effectively mimic the spatial arrangement of other functional groups within a protein's binding site. For example, furan and sulfonamide groups have been studied as bioisosteric replacements for carboxylic acids. nih.gov

By incorporating the Furan, tetrahydro-2-(phenylsulfonyl)- scaffold into molecular libraries, chemists can systematically explore new regions of chemical space. chem-space.com The ability to easily functionalize the scaffold at various positions allows for the creation of a diverse set of analogues. These libraries of sulfonylated, non-classical bioisosteres can then be screened for biological activity, providing a powerful strategy for hit identification and lead optimization in drug discovery programs. nih.govchem-space.com

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Advanced NMR Spectroscopy for Structural and Stereochemical Elucidation of Reaction Products

Advanced NMR spectroscopy techniques are pivotal for the unambiguous determination of the structure and relative stereochemistry of reaction products derived from "Furan, tetrahydro-2-(phenylsulfonyl)-". While standard 1D ¹H and ¹³C NMR provide initial structural information, more sophisticated 2D experiments are often necessary to resolve complex stereochemical relationships, particularly in highly substituted tetrahydrofuran (B95107) rings.

In the study of substituted tetrahydrofurans, techniques such as Correlation Spectroscopy (COSY) are fundamental for establishing proton-proton coupling networks, which helps in assigning the connectivity within the tetrahydrofuran ring and its substituents. For instance, the analysis of diastereomeric pairs of substituted tetrahydrofurans by COSY NMR can reveal distinct correlation patterns, allowing for the determination of their relative stereochemistry longdom.org.

Nuclear Overhauser Effect Spectroscopy (NOESY) is another powerful tool for stereochemical assignment. NOESY experiments detect through-space interactions between protons, providing insights into their spatial proximity. For example, in the characterization of cis and trans isomers of substituted azetidines, a related class of heterocycles, the presence or absence of specific NOE correlations is used to definitively assign the relative configuration of substituents ipb.pt. Similar principles are applied to substituted tetrahydrofurans to elucidate the cis/trans relationships of substituents on the furan (B31954) ring. The configurational assignment of various heterocyclic compounds often relies on the analysis of coupling constants and NOE correlations observed in their NMR spectra ipb.pt.

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography stands as the definitive method for determining the absolute stereochemistry and solid-state conformation of chiral molecules like "Furan, tetrahydro-2-(phenylsulfonyl)-". By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a precise three-dimensional model of the molecule can be generated, revealing bond lengths, bond angles, and the spatial arrangement of all atoms.

This technique is particularly crucial for compounds with multiple stereocenters, where NMR spectroscopy alone may not be sufficient to unambiguously determine the absolute configuration. In the broader context of heterocyclic chemistry, X-ray crystallography is routinely used to confirm the structures of novel compounds and to study their conformational preferences in the solid state. For example, the crystal structure of (2R,3aR)-2-phenylsulfonyl-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b]isoxazole, a related sulfonyl-containing heterocyclic compound, was determined to have a monoclinic P21/c space group. In this molecule, both of the fused five-membered rings adopt a twisted conformation, and the crystal packing is stabilized by C—H⋯O hydrogen bonds researchgate.net.

Although a specific X-ray crystal structure for "Furan, tetrahydro-2-(phenylsulfonyl)-" is not available in the public domain, the general procedure for such an analysis would involve growing a single crystal of the compound, followed by data collection on a diffractometer. The resulting data would be used to solve and refine the crystal structure, providing unequivocal proof of its molecular geometry and absolute stereochemistry if a chiral starting material or resolution method was employed in its synthesis. The crystallographic data for a related compound is presented in the table below to illustrate the type of information obtained from such an analysis.

Table 1: Illustrative Crystal Data for a Phenylsulfonyl-Containing Heterocycle (Data for (2R,3aR)-2-phenylsulfonyl-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b]isoxazole) researchgate.net

ParameterValue
Chemical FormulaC₁₂H₁₅NO₃S
Molecular Weight253.31
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.5730 (4)
b (Å)5.4443 (2)
c (Å)18.2266 (6)
β (°)97.754 (2)
Volume (ų)1236.22 (7)
Z4
Radiation TypeCu Kα
Temperature (K)298

Mass Spectrometry for Mechanistic Intermediates and Complex Product Analysis

Mass spectrometry (MS) is an essential analytical technique for the characterization of "Furan, tetrahydro-2-(phenylsulfonyl)-" and for gaining insights into the mechanisms of reactions in which it is involved. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent molecule and its fragments.

In the context of synthetic chemistry, mass spectrometry is used to confirm the identity of reaction products and to identify any byproducts. The fragmentation patterns observed in the mass spectrum can provide valuable structural information. For instance, in the electron ionization mass spectrum (EI-MS) of a related compound, 4,5,6-trimethyl-2-(phenylsulfonyl)benzene-1,3-diol, the molecular ion peak (M⁺) is observed, along with characteristic fragment ions corresponding to the loss of the phenylsulfonyl group ([M - PhSO₂]⁺) and the presence of the phenyl group ([Ph]⁺) lookchem.com.

Furthermore, mass spectrometry is a powerful tool for the detection and characterization of transient reaction intermediates. Techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) allow for the gentle ionization of molecules directly from the reaction mixture, enabling the observation of short-lived species. This is particularly valuable for understanding complex reaction pathways, such as those involving radical intermediates or organometallic species. While specific mass spectrometric studies on the reaction intermediates of "Furan, tetrahydro-2-(phenylsulfonyl)-" were not found, the general applicability of these methods is well-established in the study of related chemical transformations lookchem.com.

The table below illustrates the kind of data that can be obtained from mass spectrometry for a related sulfonyl-containing compound.

Table 2: Illustrative Mass Spectrometry Data (Data for 4,5,6-trimethyl-2-(phenylsulfonyl)benzene-1,3-diol) lookchem.com

m/zRelative Intensity (%)Ion
30411[M]⁺
17921
16323
14153[M - PhSO₂]⁺
77100[Ph]⁺

Future Research Directions and Emerging Opportunities

Development of Sustainable and Green Synthetic Methodologies for Sulfonyl Tetrahydrofurans

The future synthesis of Furan (B31954), tetrahydro-2-(phenylsulfonyl)- and related structures will increasingly prioritize environmental stewardship. The development of green synthetic protocols is paramount, moving away from traditional methods that often rely on hazardous reagents and volatile organic solvents. Research in this area can focus on several key strategies:

Aqueous and Eco-Friendly Solvent Systems: A significant advancement would be the adaptation of synthetic routes to aqueous media. The reaction of sulfonyl chlorides with nucleophiles, a common step in forming sulfonyl compounds, has been successfully demonstrated in water using simple inorganic bases like sodium carbonate as acid scavengers. dntb.gov.uamdpi.com This approach eliminates the need for toxic organic solvents and complex bases, simplifying product isolation to mere filtration. mdpi.com Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), a bio-derived and more environmentally benign alternative to traditional THF, also present a promising medium. mdpi.com

Safer Chlorination/Oxidation Reagents: Conventional synthesis of the sulfonyl chloride precursor often involves harsh reagents. Future methodologies will likely employ safer, solid-phase oxidants for the conversion of thiols or disulfides into the necessary sulfonyl chloride intermediate. Reagents such as sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) represent a milder and more manageable alternative for this oxidative chlorination step, which can be performed in sustainable solvents. rsc.org Photocatalytic methods using benign light sources and catalysts like potassium poly(heptazine imide) could also provide a green pathway to sulfonyl chlorides from various sulfur-containing precursors. nih.gov

Catalyst-Free and Alternative Energy Inputs: Exploring catalyst-free multicomponent reactions or using alternative energy sources like microwave irradiation or ultrasound could further enhance the green credentials of the synthesis. nih.govsci-hub.se These techniques often lead to significantly reduced reaction times, higher yields, and lower energy consumption compared to conventional heating. nih.gov

A comparative overview of traditional versus potential green synthetic parameters is presented below.

Table 1: Comparison of Synthetic Paradigms for Sulfonyl Tetrahydrofurans

Feature Traditional Synthesis Proposed Green Synthesis
Solvent Chlorinated solvents (e.g., CCl₄), THF Water, 2-MeTHF, PEG-400
Base/Catalyst Organic amines, strong bases Na₂CO₃, K₂CO₃, Catalyst-free
Oxidant SO₂Cl₂, POCl₃ NaDCC·2H2O, Light/Photocatalyst
Energy Input Conventional heating (reflux) Microwave, Ultrasound, Ambient temp
Byproducts Toxic organic waste, corrosive acids NaCl, KCl, Water
Workup Solvent extraction, column chromatography Filtration, simple precipitation

Exploration of Unexplored Reactivity Modes of the Sulfonyl and Tetrahydrofuran (B95107) Moieties

The chemical reactivity of Furan, tetrahydro-2-(phenylsulfonyl)- is far from fully explored. Future research can unlock novel transformations by leveraging the distinct electronic properties of its two core functional groups.

The Sulfonyl Group as a Synthetic Lever: The phenylsulfonyl group is not merely a passive substituent. It is a powerful electron-withdrawing group that can be used as a versatile synthetic handle.

Reductive Desulfonylation: This well-established reaction class could be applied to replace the entire phenylsulfonyl group with a hydrogen atom using reducing agents like sodium amalgam or samarium(II) iodide. wikipedia.org This allows the sulfonyl group to be used as a temporary activating group to facilitate other transformations, only to be removed in a later step.

Radical Reactions: Homolytic fission of the C–S bond can generate a sulfonyl radical and a carbon-centered radical at the 2-position of the THF ring. nih.gov This opens pathways for radical-based C-C bond formation, providing access to a new range of 2-substituted tetrahydrofurans that are otherwise difficult to synthesize. Research into sulfinyl sulfones as precursors for both sulfonyl and sulfinyl radicals could inspire new disulfurization reactions. nih.gov

Elimination and Olefination: If a suitable leaving group is introduced at the β-position (i.e., the 3-position of the THF ring), the sulfonyl group can facilitate elimination reactions to form a dihydrofuran, a key step reminiscent of the Julia olefination. wikipedia.org

The Tetrahydrofuran Ring as a Reactive Scaffold: The THF ring itself offers sites for novel functionalization.

C–H Functionalization: The C–H bonds adjacent to the ring oxygen (at the 5-position) are activated and represent prime targets for direct functionalization. researchgate.net Future work could explore metal-free photoredox catalysis or transition-metal catalysis to achieve regioselective alkylation or amidation at this position, creating complex substituted tetrahydrofurans from a simple starting material. researchgate.net

Ring-Opening Transformations: Under specific acidic or reductive conditions, the THF ring can be opened. For instance, treatment of related sulfonyl-dihydropyrans with aqueous acid has been shown to induce ring-opening to form δ-hydroxy ketones. nih.gov Exploring similar transformations for Furan, tetrahydro-2-(phenylsulfonyl)- could yield linear phenylsulfonyl ketones, which are valuable synthetic intermediates.

Table 2: Potential Unexplored Reactions of Furan, tetrahydro-2-(phenylsulfonyl)-

Reaction Type Moiety Involved Potential Reagents Prospective Product Class
Reductive C-S Cleavage Phenylsulfonyl SmI₂/HMPA, Na/Hg 2-H-Tetrahydrofuran
Radical C-C Coupling C2-S Bond Radical initiator, Alkene 2-Alkyl-tetrahydrofurans
C5-H Alkylation Tetrahydrofuran Photoredox catalyst, Alkyl halide 2-Sulfonyl-5-alkyl-tetrahydrofurans
Ring-Opening Hydrolysis Tetrahydrofuran Strong acid (H₂SO₄) δ-Hydroxy phenylsulfonyl ketones

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing offers significant advantages in safety, efficiency, and scalability for the synthesis of Furan, tetrahydro-2-(phenylsulfonyl)-. youtube.com The hazardous and often highly exothermic nature of reactions involving sulfonyl chlorides makes them ideal candidates for flow chemistry, which mitigates risks by using small reactor volumes and providing superior temperature control. rsc.org

An automated, multi-step flow synthesis could be envisioned:

Sulfonyl Chloride Formation: A stream of a thiol or disulfide precursor would be mixed with an oxidizing/chlorinating agent (e.g., 1,3-dichloro-5,5-dimethylhydantoin) in a heated flow reactor to continuously generate the phenylsulfonyl chloride. rsc.org

Coupling Reaction: The output stream containing the sulfonyl chloride would then merge with a stream of a suitable tetrahydrofuran precursor (e.g., 2-lithio-tetrahydrofuran, generated in a separate cooled reactor) in a second reactor to form the target molecule.

In-line Purification/Quenching: The crude product stream could then pass through a packed-bed reactor containing a scavenger resin or silica (B1680970) gel to remove byproducts and unreacted starting materials, potentially yielding the final product without the need for a traditional workup. thieme-connect.de

The integration of process automation with real-time monitoring (e.g., via gravimetric balances and spectroscopic probes) would ensure consistent product quality and high spacetime yield. mdpi.com This approach has been successfully used for the multi-hundred-gram scale production of aryl sulfonyl chlorides and could be adapted for the synthesis of more complex derivatives. mdpi.comresearchgate.net

Table 3: Conceptual Parameters for a Continuous Flow Synthesis

Parameter Module 1: Sulfonyl Chloride Synthesis Module 2: C-S Coupling
Reactor Type Packed-Bed or Coil Reactor Continuous Stirred-Tank Reactor (CSTR)
Temperature 50–100 °C -20 to 25 °C
Residence Time < 5 minutes 5–20 minutes
Reagent Streams 1: Thiophenol in MeTHF; 2: DCH in MeTHF 1: Output from Module 1; 2: 2-Lithio-THF
Control System PID controllers for temperature and flow Feedback loops from gravimetric/IR sensors

Novel Applications in Materials Science and Catalyst Design (non-biological)

Beyond its role as a synthetic intermediate, Furan, tetrahydro-2-(phenylsulfonyl)- holds promise as a building block for advanced materials and novel catalyst systems.

Specialty Polymers: The phenyl ring of the sulfonyl group is a prime site for functionalization. The introduction of polymerizable groups (e.g., vinyl, ethynyl) or reactive sites for condensation polymerization could allow the incorporation of the sulfonyl-THF unit into novel polymer backbones. Such polymers could exhibit unique physical properties, such as high thermal stability or specific solubility characteristics, conferred by the rigid sulfonyl group and the flexible THF linker.

Ligand Design for Catalysis: The oxygen atom of the THF ring and the oxygen atoms of the sulfonyl group are all potential coordination sites for metal ions. By chemically modifying the phenyl ring to include additional donor atoms (e.g., nitrogen or phosphorus), Furan, tetrahydro-2-(phenylsulfonyl)- could serve as a scaffold for designing new chelating ligands. These ligands could be used to create catalysts for a variety of organic transformations, with the steric and electronic properties of the ligand being tunable through modification of the core structure.

π-Conjugated Materials: While the THF ring is saturated, the phenylsulfonyl moiety can be integrated into larger π-conjugated systems. Research on related structures, such as dibenzo[b,d]thiophene sulfone, has shown that sulfonyl-containing aromatics can possess interesting electronic and optical properties. acs.org By using the phenylsulfonyl group as an anchor or an electron-accepting component, it may be possible to design novel organic materials for applications in electronics, such as organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs). The synthesis of 1,9-bis(phenylethynyl)dibenzo[b,d]thiophene sulfone via Sonogashira coupling demonstrates a viable strategy for extending the π-system of such sulfones. acs.org

Q & A

Q. What are the common synthetic routes for preparing Furan, tetrahydro-2-(phenylsulfonyl)-, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves introducing the phenylsulfonyl group to a tetrahydrofuran scaffold via nucleophilic substitution or oxidation-reduction pathways. For example:

  • Substitution Reactions: Reacting tetrahydro-2-bromofuran derivatives with sodium benzenesulfinate in polar aprotic solvents (e.g., DMF) under reflux conditions .
  • Oxidation of Thioether Precursors: Using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) to convert thioether intermediates to sulfonyl derivatives .

Key Optimization Parameters:

ParameterOptimal ConditionsPurpose
SolventDMF or THFEnhances nucleophilicity
Temperature80–100°C (reflux)Accelerates substitution kinetics
CatalystNone or mild bases (e.g., K₂CO₃)Neutralizes byproducts

Validation: Monitor reaction progress via TLC or GC-MS. Purify using column chromatography with ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are most effective for characterizing Furan, tetrahydro-2-(phenylsulfonyl)-?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify protons on the tetrahydrofuran ring (δ 1.5–2.5 ppm for CH₂ groups) and aromatic protons from the sulfonyl group (δ 7.3–7.8 ppm). Splitting patterns reveal stereochemistry .
    • ¹³C NMR: Confirm sulfonyl attachment (C-SO₂ signal at δ 55–60 ppm) and ring connectivity .
  • IR Spectroscopy: Detect sulfonyl stretching vibrations (asymmetric SO₂ at ~1350 cm⁻¹, symmetric at ~1150 cm⁻¹) .
  • X-ray Crystallography: Resolve 3D structure using SHELX software for refinement. Key metrics: R-factor < 0.05, high-resolution data (<1.0 Å) .

Data Contradiction Analysis: Discrepancies in NMR shifts may arise from solvent effects or impurities. Cross-validate with mass spectrometry (e.g., ESI-MS for molecular ion confirmation) .

Q. What safety protocols are critical when handling Furan, tetrahydro-2-(phenylsulfonyl)- in laboratory settings?

Methodological Answer:

  • Engineering Controls: Use fume hoods to limit airborne exposure (recommended exposure limit: <1 ppm) .
  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Emergency Measures: Immediate decontamination via emergency showers/eye washes if exposed. Contaminated clothing must be removed and professionally laundered .
  • Waste Disposal: Segregate sulfonyl-containing waste for incineration to avoid toxic bromide emissions during decomposition .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of Furan, tetrahydro-2-(phenylsulfonyl)- in substitution reactions?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA software to model transition states and activation energies for substitutions at the sulfonyl site. Key parameters:
    • Basis Set: B3LYP/6-31G(d,p) for geometry optimization.
    • Solvent Models: PCM (Polarizable Continuum Model) for DMF/THF environments .
  • Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics. Analyze radial distribution functions to identify solvation-shell interactions .

Validation: Compare computed vs. experimental reaction rates (e.g., Arrhenius plots). Discrepancies may indicate unaccounted steric effects .

Q. How can researchers resolve contradictions in NMR data for derivatives of this compound?

Methodological Answer:

  • Variable Temperature (VT) NMR: Detect dynamic processes (e.g., ring puckering) causing signal splitting. Cooling to –40°C may resolve overlapping peaks .
  • 2D NMR Techniques:
    • HSQC/HMBC: Correlate ¹H-¹³C couplings to confirm connectivity in crowded spectra.
    • NOESY: Identify spatial proximity between protons to assign stereochemistry .
  • Isotopic Labeling: Introduce ¹³C or ²H labels at ambiguous positions to trace signal origins .

Case Study: Conflicting δ 7.5–7.8 ppm signals in aromatic regions may arise from rotamers. Use decoupling experiments to isolate contributions .

Q. What strategies optimize selective substitutions at the sulfonyl group?

Methodological Answer:

  • Directing Groups: Introduce electron-withdrawing groups (e.g., nitro) para to the sulfonyl moiety to enhance electrophilicity at specific positions .
  • Catalytic Systems:
    • Palladium Catalysts: Enable Suzuki-Miyaura couplings for aryl substitutions. Ligand choice (e.g., SPhos) affects regioselectivity .
    • Photoredox Catalysis: Use visible light (450 nm) with Ir(ppy)₃ to generate radicals for C-S bond functionalization .

Q. Table: Selectivity Trends

Reaction TypeReagent/CatalystSelectivity Outcome
Nucleophilic Aromatic SubstitutionNaSEt/CuIPara-substitution dominant
Cross-CouplingPd(OAc)₂/XPhosOrtho:Para = 1:3

Validation: Monitor regioselectivity via HPLC and compare with DFT-predicted transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Furan, tetrahydro-2-(phenylsulfonyl)-
Reactant of Route 2
Reactant of Route 2
Furan, tetrahydro-2-(phenylsulfonyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.